molecular formula C5H8O4 B1234538 (S)-(-)-Methylsuccinic acid CAS No. 2174-58-5

(S)-(-)-Methylsuccinic acid

Cat. No. B1234538
CAS RN: 2174-58-5
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-VKHMYHEASA-N
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Patent
US05334758

Procedure details

In a 20 ml-volume Schlenk's tube were charged 65.0 mg (0.5 mmole) of itaconic acid and 14.91 mg (0.01 mmole) of [RuH((-)-BINAP)2 ]PF6, and 2.5 ml of tetrahydrofuran (THF) and 2.5 ml (32.7 mmole) of isopropyl alcohol were added thereto. The mixture was heated at reflux in an oil bath at 85° C. for 24 hours. The solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution and washed three times with each 10 ml portions of chloroform. The aqueous layer was adjusted to a pH of 1 with concentrated hydrochloric acid and then extracted three times with each 10 ml portions of diethyl ether. The combined ether layer was dried over magnesium sulfate, and the solvent was removed to give 47 to 60 mg of methylsuccinic acid as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].C(O)(C)C>O1CCCC1>[CH3:3][CH:2]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution
WASH
Type
WASH
Details
washed three times with each 10 ml portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted three times with each 10 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 (± 6.5) mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05334758

Procedure details

In a 20 ml-volume Schlenk's tube were charged 65.0 mg (0.5 mmole) of itaconic acid and 14.91 mg (0.01 mmole) of [RuH((-)-BINAP)2 ]PF6, and 2.5 ml of tetrahydrofuran (THF) and 2.5 ml (32.7 mmole) of isopropyl alcohol were added thereto. The mixture was heated at reflux in an oil bath at 85° C. for 24 hours. The solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution and washed three times with each 10 ml portions of chloroform. The aqueous layer was adjusted to a pH of 1 with concentrated hydrochloric acid and then extracted three times with each 10 ml portions of diethyl ether. The combined ether layer was dried over magnesium sulfate, and the solvent was removed to give 47 to 60 mg of methylsuccinic acid as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].C(O)(C)C>O1CCCC1>[CH3:3][CH:2]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution
WASH
Type
WASH
Details
washed three times with each 10 ml portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted three times with each 10 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 (± 6.5) mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.